molecular formula C7H8Cl3N B1420500 3,4-Dichloro-N-methylaniline hydrochloride CAS No. 1187385-65-4

3,4-Dichloro-N-methylaniline hydrochloride

Cat. No. B1420500
M. Wt: 212.5 g/mol
InChI Key: IMDYJMDUDLJMAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dichloro-N-methylaniline hydrochloride is a chemical compound with the molecular formula C7H8Cl3N . It has a molecular weight of 212.5 g/mol .


Molecular Structure Analysis

The InChI string for 3,4-Dichloro-N-methylaniline hydrochloride is InChI=1S/C7H7Cl2N.ClH/c1-10-5-2-3-6 (8)7 (9)4-5;/h2-4,10H,1H3;1H . The Canonical SMILES is CNC1=CC (=C (C=C1)Cl)Cl.Cl .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 212.5 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 210.972232 g/mol . The topological polar surface area is 12 Ų . The heavy atom count is 11 . The formal charge is 0 .

Scientific Research Applications

Carcinogenic Potential Studies

Research has been conducted to investigate the carcinogenic potential of related compounds, such as 4,4′-methylene-bis(2-chloroaniline), using 3,3′-dichlorobenzidine and 4,4′-methylene-bis(2-methylaniline) as controls. These studies, conducted on rats, have explored the development of tumors in various organs when exposed to these chemicals (Stula, Sherman, Zapp, & Clayton, 1975).

Biochemical Mechanism Investigations

Biochemical studies have been carried out to understand the mechanisms of action and activation of carcinogens like 4-chloro-2-methylaniline, examining their binding to proteins, DNA, and RNA in rat liver. These studies also investigated the enzymatic activities leading to the binding of these compounds to macromolecules (Hill, Shih, & Struck, 1979).

Environmental Monitoring

Monitoring programs have been conducted to detect the presence of compounds like 3,4-dichloroaniline and related amines in surface waters, highlighting the environmental impact and frequency of these compounds in natural water sources (Wegman & Korte, 1981).

Human Exposure Assessment

Studies have developed methods for detecting dichloroanilines in human urine, which serve as markers for exposure to non-persistent pesticides. These methods are crucial for assessing human exposure to such compounds and their potential health effects (Turci, Barisano, Balducci, Colosio, & Minoia, 2006).

Chemical Polymerization

Research has explored the oxidative chemical polymerization of N-methylaniline in acid mediums, with a focus on the effects of various concentrations and temperatures on the polymerization process. The study includes the characterization of the obtained polymer, which could have applications in material science (Sayyah & El-Salam, 2003).

Medicinal Chemistry

In medicinal chemistry, the synthesis of secondary amines containing 2-chloroquinoline, where 3,4-dichloro-N-methylaniline hydrochloride could potentially be used, has been investigated for their antimycotic properties. Such compounds are of interest due to their potential applications in treating fungal infections (Kumar, Bawa, Drabu, & Panda, 2011).

Safety And Hazards

When handling 3,4-Dichloro-N-methylaniline hydrochloride, it’s recommended to wear suitable gloves and eye protection . If the compound comes into contact with the skin, it should be washed off with copious amounts of water . If irritation persists, seek medical attention .

properties

IUPAC Name

3,4-dichloro-N-methylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N.ClH/c1-10-5-2-3-6(8)7(9)4-5;/h2-4,10H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDYJMDUDLJMAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=C(C=C1)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675165
Record name 3,4-Dichloro-N-methylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-N-methylaniline hydrochloride

CAS RN

1187385-65-4
Record name 3,4-Dichloro-N-methylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dichloro-N-methylaniline hydrochloride
Reactant of Route 2
Reactant of Route 2
3,4-Dichloro-N-methylaniline hydrochloride
Reactant of Route 3
Reactant of Route 3
3,4-Dichloro-N-methylaniline hydrochloride
Reactant of Route 4
Reactant of Route 4
3,4-Dichloro-N-methylaniline hydrochloride
Reactant of Route 5
Reactant of Route 5
3,4-Dichloro-N-methylaniline hydrochloride
Reactant of Route 6
Reactant of Route 6
3,4-Dichloro-N-methylaniline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.